Welcome to the BenchChem Online Store!
molecular formula C12H19BrS B129903 2-Bromo-3-octylthiophene CAS No. 145543-83-5

2-Bromo-3-octylthiophene

Cat. No. B129903
M. Wt: 275.25 g/mol
InChI Key: ISONQKSIWXLJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09257236B2

Procedure details

0.53 g (21.8 mmol) of magnesium turnings were introduced in a 100 ml flask and suspended in 30 ml of anhydrous diethyl ether. To the resulting suspension, maintained under an argon (Ar) atmosphere, was slowly added a solution of 3.0 g (3.9 mmol) of 2-bromo-3-octylthiophene having formula (1) and 0.93 ml (10.9 mmol) of dibromoethane in 20 ml of anhydrous diethyl ether. The obtained reaction mixture was sonicated for 30 minutes and subsequently heated at the boiling point of the solvent, for 1.5 hours. After the elimination of the excess of magnesium turnings by filtration, the solution containing 2-(3-octylthienyl)magnesium bromide having formula (2), was slowly added, at 0° C., to a mixture of 0.4 ml (3.6 mmol) of 2,5-dibromothiophene and 0.18 g (0.3 mmol) of [1,3-bis(diphenylphosphino)propane]dichloronickel(II) [Ni(DPPP)Cl2] in 30 ml of anhydrous diethyl ether. The resulting reaction mixture was heated at the boiling point of the solvent, for 18 hours, and poured into a mixture of crushed ice and hydrochloric acid (HCl) (2 M) obtaining an organic phase and an aqueous phase which were separated. The aqueous phase was then extracted with diethyl ether (3×20 ml). The overall organic phase (obtained by joining the organic phases obtained as described above) was dried over anhydrous magnesium sulfate (MgSO4), at room temperature (25° C.), for 3 hours. The solvent was subsequently evaporated at reduced pressure and the obtained residue was purified by chromatography on silica gel using petroleum ether as eluent obtaining 1.24 g (67% yield) of 3,3″-dioctyl-2,2′:5′,2″-terthiophene having formula (3), as yellow liquid, which was characterized by 1H NMR (300 MHz, CDCl3) obtaining the following spectrum: 7.18 (d, 2H), 7.05 (s, 2H), 6.94 (d, 2H), 2.77 (t, 4H), 1.65-1.59 (m, 4H), 1.39-1.26 (m, 20H), 0.87 (t, 6H).
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.93 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0.18 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[S:4][CH:5]=[CH:6][C:7]=1[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].Br[CH:17](Br)[CH3:18].Br[C:21]1[S:22][C:23](Br)=[CH:24][CH:25]=1.Cl>C(OCC)C.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:8]([C:7]1[CH:6]=[CH:5][S:4][C:3]=1[C:21]1[S:22][C:23]([C:3]2[S:4][CH:5]=[CH:6][C:7]=2[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:17][CH3:18])=[CH:24][CH:25]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |^1:35,51|

Inputs

Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.53 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1SC=CC1CCCCCCCC
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.93 mL
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0.4 mL
Type
reactant
Smiles
BrC=1SC(=CC1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0.18 g
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the resulting suspension, maintained under an argon (Ar) atmosphere
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
CUSTOM
Type
CUSTOM
Details
was sonicated for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
subsequently heated at the boiling point of the solvent, for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
After the elimination of the excess of magnesium turnings by filtration
ADDITION
Type
ADDITION
Details
the solution containing 2-(3-octylthienyl)magnesium bromide having formula (2)
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated at the boiling point of the solvent, for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
obtaining an organic phase
CUSTOM
Type
CUSTOM
Details
an aqueous phase which were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with diethyl ether (3×20 ml)
CUSTOM
Type
CUSTOM
Details
The overall organic phase (obtained
CUSTOM
Type
CUSTOM
Details
obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate (MgSO4), at room temperature (25° C.)
CUSTOM
Type
CUSTOM
Details
The solvent was subsequently evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCC)C1=C(SC=C1)C=1SC(=CC1)C=1SC=CC1CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 134.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.